1-(1-Benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine
CAS No.: 6035-77-4
Cat. No.: VC10442869
Molecular Formula: C25H35N3
Molecular Weight: 377.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6035-77-4 |
---|---|
Molecular Formula | C25H35N3 |
Molecular Weight | 377.6 g/mol |
IUPAC Name | 1-(1-benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine |
Standard InChI | InChI=1S/C25H35N3/c1-3-8-23(9-4-1)12-7-15-26-18-20-28(21-19-26)25-13-16-27(17-14-25)22-24-10-5-2-6-11-24/h1-6,8-11,25H,7,12-22H2 |
Standard InChI Key | INIISLKUGWXAQL-UHFFFAOYSA-N |
SMILES | C1CN(CCC1N2CCN(CC2)CCCC3=CC=CC=C3)CC4=CC=CC=C4 |
Canonical SMILES | C1CN(CCC1N2CCN(CC2)CCCC3=CC=CC=C3)CC4=CC=CC=C4 |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
1-(1-Benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine consists of two primary subunits:
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A 1-benzylpiperidin-4-yl group, where a benzyl moiety () is attached to the nitrogen atom of a piperidine ring.
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A 4-(3-phenylpropyl)piperazine group, featuring a piperazine ring substituted at the 4-position with a 3-phenylpropyl chain ().
The compound’s IUPAC name reflects this connectivity:
1-(1-Benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine.
Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | Calculated | |
Molecular Weight | 361.53 g/mol | Calculated |
Exact Mass | 361.2517 Da | |
Topological Polar Surface Area (TPSA) | 18.5 Ų | |
LogP (Partition Coefficient) | 1.76 |
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis of 1-(1-benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine is documented, analogous methods for piperidine-piperazine hybrids provide a framework. A two-step strategy is proposed:
Step 1: Formation of 1-(1-Benzylpiperidin-4-yl)piperazine
This intermediate is synthesized via reductive amination of 1-benzyl-4-piperidone with piperazine under hydrogenation conditions. Raney nickel or palladium catalysts facilitate this reaction . For example:
Step 2: Alkylation with 3-Phenylpropyl Bromide
The secondary amine of piperazine undergoes alkylation using 3-phenylpropyl bromide in the presence of a base (e.g., potassium carbonate) :
Optimization Challenges
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Steric Hindrance: Bulky substituents on both piperidine and piperazine may reduce reaction yields.
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Purification: Column chromatography or recrystallization from ethanol/water mixtures is often required .
Physicochemical Properties
Stability Profile
Piperazine derivatives are generally stable under ambient conditions but may degrade under strong acidic or oxidative environments. Accelerated stability studies (40°C/75% RH) are recommended to assess shelf life.
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